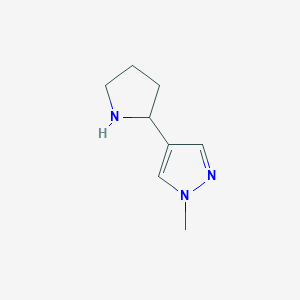

1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Description

Contextualization of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole within Medicinal Chemistry

In the landscape of medicinal chemistry, 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is identified as a synthetic intermediate used in the creation of more complex pharmaceutical compounds. google.com Specifically, it has been documented as a building block in the synthesis of novel heterocyclic compounds designed to act as agonists of the muscarinic M₁ and/or M₄ receptors. google.com The development of such compounds is aimed at the therapeutic treatment of significant central nervous system disorders, including Alzheimer's disease, schizophrenia, cognitive disorders, and pain. google.com Its role, therefore, is not as an end-product therapeutic agent itself, but as a crucial component in the synthetic pathway toward potential new medicines for neurological and psychiatric conditions.

Significance of Pyrazole (B372694) Heterocycles as Pharmacological Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established and privileged scaffold in drug discovery. googleapis.com This structural motif is present in a wide array of medicinally active agents due to its ability to engage in various interactions with biological targets. googleapis.com Pyrazole and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant properties. nih.govmdpi.com

The versatility of the pyrazole ring is demonstrated by its presence in several drugs approved by the U.S. Food and Drug Administration (FDA). These drugs target a diverse range of conditions, underscoring the pharmacological potential of this heterocycle. mdpi.com For example, Celecoxib is a potent anti-inflammatory drug, Rimonabant was developed as an anti-obesity agent, and Difenamizole is used as an analgesic. mdpi.com The success of these established drugs continues to inspire researchers to explore the pyrazole skeleton for the development of new therapeutic agents. mdpi.com

| Compound Name | Therapeutic Class | Pharmacological Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor 1 (CB1) Antagonist |

| Difenamizole | Analgesic | Analgesic and Antispasmodic |

| Fezolamide | Antidepressant | Antidepressant |

| Betazole | Diagnostic Agent | H2-receptor Agonist |

Role of Pyrrolidine (B122466) Moieties in Bioactive Compounds

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. nih.gov Its significance is enhanced by several key features that make it attractive for drug design. The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a three-dimensional exploration of pharmacophore space, which can lead to improved binding affinity and selectivity for biological targets. nih.gov

This moiety is a common feature in many natural products, particularly alkaloids, and is found in numerous FDA-approved drugs. nih.gov The inclusion of a pyrrolidine ring can favorably influence a compound's physicochemical properties, such as aqueous solubility. nih.gov Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, facilitating critical interactions with enzymes and receptors. nih.gov The stereochemistry of substituted pyrrolidine rings also plays a crucial role, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.gov

| Compound Name | Therapeutic Class | Pharmacological Action |

|---|---|---|

| Vildagliptin | Antidiabetic | DPP-4 Inhibitor |

| Lisinopril | Antihypertensive | ACE Inhibitor |

| Pramiracetam | Nootropic | Cognitive Enhancer |

| Levetiracetam | Anticonvulsant | Antiepileptic |

Overview of Current Research Trends Pertaining to 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole and Related Derivatives

Current research involving 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is primarily focused on its application as a synthetic intermediate in the development of targeted therapeutics. google.com The main trend identified is its use in constructing novel agonists for muscarinic M₁ and M₄ receptors. google.com These receptors are considered important targets for treating the cognitive and psychotic symptoms associated with neurodegenerative and psychiatric illnesses.

Research into M₁/M₄ agonists aims to provide therapeutic benefits for conditions like Alzheimer's disease and schizophrenia. google.com For instance, clinical studies with the muscarinic agonist xanomeline (B1663083) have shown efficacy against cognitive and behavioral disturbances in Alzheimer's patients and a reduction in symptoms for schizophrenia patients. google.com The synthesis of new chemical entities targeting these receptors is an active area of pharmaceutical research. The use of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole as a precursor in a patented synthesis route highlights its relevance to this specific and important therapeutic trend. google.com This positions the compound and its derivatives within a research trajectory focused on creating next-generation treatments for complex central nervous system disorders.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-6-7(5-10-11)8-3-2-4-9-8/h5-6,8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQSNISBSWLYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170640-87-5 | |

| Record name | 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 1 Methyl 4 Pyrrolidin 2 Yl 1h Pyrazole

General Approaches to Pyrazole (B372694) Ring Formation

The pyrazole nucleus is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions. acs.orgnih.govmdpi.commdpi.com

Cyclocondensation Reactions with Hydrazines and Carbonyl Systems

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of substituted pyrazoles. The reaction proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

| Reactant A | Reactant B | Product | Reaction Type |

| Hydrazine | 1,3-Diketone | Substituted Pyrazole | Cyclocondensation |

| Methylhydrazine | β-Ketoester | N-Methylpyrazole derivative | Cyclocondensation |

| Phenylhydrazine | α,β-Unsaturated Ketone | Phenyl-substituted Pyrazoline (oxidized to Pyrazole) | Cyclocondensation |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.gov In this context, diazo compounds or nitrile imines serve as the 1,3-dipole, which react with alkynes or alkenes as the dipolarophile. nih.gov This method provides a high degree of control over the regiochemistry and stereochemistry of the resulting pyrazole derivatives. For instance, the reaction of a diazoalkane with an alkyne yields a pyrazole directly.

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant traction in heterocyclic synthesis. nih.govchemicalbook.com MCRs offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been developed for the synthesis of pyrazoles. A common strategy involves the in-situ formation of a 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine. For example, a four-component reaction of an aldehyde, malononitrile, an active methylene (B1212753) compound, and hydrazine can afford highly substituted pyrazole derivatives in a one-pot process. mdpi.com

Strategies for Pyrrolidine (B122466) Moiety Introduction and Functionalization

The pyrrolidine ring is another prevalent heterocycle in bioactive molecules. mdpi.com Its synthesis and functionalization can be achieved through various strategies. A common approach involves the use of naturally occurring chiral precursors, such as proline, to introduce the pyrrolidine moiety with a defined stereochemistry. mdpi.com The pyrrolidine ring can be constructed from acyclic precursors through cyclization reactions or by functionalizing a pre-existing pyrrolidine scaffold. mdpi.com

For the synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, a key challenge is the formation of the C-C bond between the 4-position of the pyrazole ring and the 2-position of the pyrrolidine ring. This can be accomplished through cross-coupling reactions, where a functionalized pyrazole (e.g., a halopyrazole) is coupled with a suitable pyrrolidine-derived organometallic reagent. The nitrogen atom of the pyrrolidine ring is typically protected during this process to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose, which can be subsequently removed under acidic conditions or via other methods. arkat-usa.orgresearchgate.netresearchgate.netgoogleapis.comnih.gov

Specific Synthetic Routes Towards 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole

A plausible synthetic strategy for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole would involve the separate synthesis of a functionalized 1-methylpyrazole (B151067) and a protected 2-functionalized pyrrolidine, followed by a cross-coupling reaction.

Precursor Synthesis and Derivatization Approaches

Synthesis of 1-methyl-4-iodopyrazole:

A key precursor for the synthesis is 1-methyl-4-iodopyrazole. This can be prepared from 1-methylpyrazole through an iodination reaction. google.com

Step 1: Iodination of 1-methylpyrazole. 1-methylpyrazole can be reacted with iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, in an aqueous solution. The reaction mixture is heated to facilitate the electrophilic substitution at the C4-position of the pyrazole ring. google.com

Step 2: Workup and Isolation. After the reaction is complete, the mixture is neutralized with a base, leading to the precipitation of the product. The crude 1-methyl-4-iodopyrazole can then be purified by crystallization. google.com

| Starting Material | Reagents | Product |

| 1-Methylpyrazole | Iodine, Oxidizing Agent (e.g., HNO₃) | 1-Methyl-4-iodopyrazole |

Synthesis of a Protected 2-functionalized Pyrrolidine:

A suitable pyrrolidine precursor for the coupling reaction would be an N-protected 2-organometallic pyrrolidine derivative. A common choice is N-Boc-2-lithiopyrrolidine, which can be generated in situ from N-Boc-pyrrolidine.

Step 1: N-Protection of Pyrrolidine. Pyrrolidine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to afford N-Boc-pyrrolidine.

Step 2: Lithiation. N-Boc-pyrrolidine can be deprotonated at the 2-position using a strong base such as sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA at low temperatures to generate N-Boc-2-lithiopyrrolidine.

Cross-Coupling and Deprotection:

The final steps involve the coupling of the two precursors and the removal of the protecting group.

Step 1: Cross-Coupling Reaction. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to connect the 1-methyl-4-iodopyrazole with a suitable organoboron or organotin derivative of N-Boc-pyrrolidine. Alternatively, a Buchwald-Hartwig amination-type coupling could potentially be adapted for C-C bond formation, though less common for this specific transformation. researchgate.net A more direct approach could involve the reaction of 1-methyl-4-iodopyrazole with N-Boc-2-lithiopyrrolidine.

Step 2: Deprotection. The resulting N-Boc-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to cleave the Boc protecting group and yield the final product, 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole. arkat-usa.orgresearchgate.netresearchgate.netgoogleapis.comnih.gov

| Reactant A | Reactant B | Coupling Method | Intermediate | Deprotection Reagent | Final Product |

| 1-Methyl-4-iodopyrazole | N-Boc-2-lithiopyrrolidine | Palladium-catalyzed cross-coupling | N-Boc-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | Trifluoroacetic Acid (TFA) | 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole |

This multi-step approach, leveraging well-established reactions for the synthesis of the individual heterocyclic precursors and their subsequent coupling, represents a viable and logical pathway for the preparation of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole. The specific reaction conditions for each step would require optimization to achieve high yields and purity of the final compound.

Key Coupling and Cyclization Steps

The formation of the pyrazole ring is a critical cyclization step. A common and effective method for synthesizing 1,4-disubstituted pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.commdpi.com In this case, the reaction would be between a 1,3-dicarbonyl synthon and methylhydrazine to form the 1-methyl-1H-pyrazole core.

The pyrrolidine ring can be synthesized through various methods, including the cyclization of acyclic precursors. For instance, a protected γ-amino alcohol or γ-amino halide can undergo intramolecular cyclization to form the pyrrolidine ring. Stereoselective methods are often employed to obtain specific enantiomers of the pyrrolidine ring, which is a common feature in many biologically active molecules. mdpi.com

The key coupling step to connect the pyrazole and pyrrolidine moieties would likely involve a palladium-catalyzed cross-coupling reaction. This is a powerful and versatile method for forming carbon-carbon bonds. nih.gov One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.orglibretexts.org

In a potential synthetic route, a 1-methyl-4-halo-1H-pyrazole could be coupled with a protected pyrrolidine-2-boronic acid derivative. Alternatively, a 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester could be reacted with a protected 2-halopyrrolidine. google.comwhiterose.ac.ukgoogle.comthermofisher.commedchemexpress.com The choice of coupling partners would depend on the availability and stability of the starting materials.

Another viable cross-coupling strategy is the Negishi coupling, which utilizes an organozinc reagent. beilstein-journals.orgsemanticscholar.org This method is known for its high functional group tolerance. In this context, a 1-methyl-4-iodo-1H-pyrazole could be reacted with a protected (pyrrolidin-2-yl)zinc halide. beilstein-journals.org

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. organic-chemistry.orgorganic-chemistry.orgwikipedia.org However, for the synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, where a carbon-carbon bond connects the two rings, Suzuki-Miyaura or Negishi couplings are more appropriate.

The following table summarizes the key reactions in a proposed synthesis:

| Reaction Type | Reactants | Product | Purpose |

| Cyclization (Pyrazole formation) | 1,3-dicarbonyl compound + Methylhydrazine | 1-methyl-1H-pyrazole | Formation of the pyrazole core |

| Cyclization (Pyrrolidine formation) | Protected γ-amino alcohol/halide | Protected pyrrolidine | Formation of the pyrrolidine ring |

| Cross-Coupling (e.g., Suzuki-Miyaura) | 1-methyl-4-halo-1H-pyrazole + Protected pyrrolidine-2-boronic acid derivative | Protected 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | Linking the pyrazole and pyrrolidine rings |

| Deprotection | Protected 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | Final product formation |

Regiochemical Considerations in the Synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Regioselectivity is a critical aspect in the synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, as it dictates the correct arrangement of substituents on both the pyrazole and pyrrolidine rings.

During the synthesis of the pyrazole ring via the condensation of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine, two regioisomeric products can potentially be formed. The reaction's outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl precursor and the reaction conditions. To achieve the desired 1,4-disubstitution pattern, a symmetrical 1,3-dicarbonyl equivalent or a starting material that directs the cyclization to the desired regioisomer is often employed. Alternatively, separation of the regioisomeric mixture might be necessary. acs.orgthieme.de

The following table outlines the regiochemical control points in the proposed synthesis:

| Synthetic Step | Potential Regioisomers | Method of Control |

| Pyrazole Ring Formation | 1,3- vs. 1,5-disubstituted pyrazole | Use of a symmetrical 1,3-dicarbonyl precursor or a directing group; Chromatographic separation |

| Pyrazole Functionalization (Halogenation) | C4- vs. C3/C5-halogenation | The electronic properties of the pyrazole ring favor halogenation at the C4 position. |

| Pyrrolidine Functionalization (Borylation) | C2- vs. C3/C4/C5-borylation | Directed metalation-borylation protocols can ensure high regioselectivity at the C2 position. |

| Cross-Coupling Reaction | N/A (if precursors are pure) | The reaction occurs specifically between the functionalized positions of the two coupling partners. |

Advanced Synthetic Techniques and Green Chemistry Principles Applied to the Compound's Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to design more environmentally benign processes. nih.govacs.org These principles can be applied to the synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole to improve its sustainability.

Microwave-assisted organic synthesis (MAOS) is an advanced technique that can significantly reduce reaction times, improve yields, and enhance selectivity. researchgate.netmdpi.comnih.gov The cyclization and cross-coupling steps in the synthesis of the target compound could potentially be performed under microwave irradiation to accelerate the reactions and reduce energy consumption.

The use of greener solvents is another key aspect of green chemistry. Water is an ideal green solvent, and aqueous reaction media are being increasingly explored for the synthesis of heterocyclic compounds like pyrazoles. nih.gov Where feasible, replacing traditional volatile organic solvents with water or other environmentally friendly alternatives could significantly reduce the environmental impact of the synthesis.

Catalysis is a cornerstone of green chemistry, and the use of highly efficient and recyclable catalysts is desirable. In the context of the palladium-catalyzed cross-coupling step, the development of catalysts that are active at low loadings and can be recovered and reused would enhance the greenness of the process.

The following table summarizes the potential applications of green chemistry principles to the synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave irradiation for cyclization and cross-coupling steps | Reduced reaction times, lower energy consumption, improved yields |

| Use of Safer Solvents | Aqueous media for pyrazole synthesis or cross-coupling | Reduced use of volatile organic compounds, improved safety |

| Catalysis | Use of highly active and recyclable palladium catalysts | Lower catalyst loading, reduced metal waste, cost-effectiveness |

| Atom Economy / Process Intensification | One-pot synthesis of the pyrazole ring and subsequent functionalization | Fewer purification steps, reduced solvent and material waste, increased efficiency |

Structural Characterization and Spectroscopic Elucidation of 1 Methyl 4 Pyrrolidin 2 Yl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole would be expected to show distinct signals for each unique proton in the molecule.

Pyrazole (B372694) Ring Protons: Two signals would be expected for the protons on the pyrazole ring (at positions 3 and 5). These would appear as singlets or narrow doublets in the aromatic region of the spectrum.

N-Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group attached to the pyrazole nitrogen would be observed, typically in the upfield region.

Pyrrolidine (B122466) Ring Protons: The protons on the pyrrolidine ring would show more complex splitting patterns (multiplets) due to coupling with adjacent protons. The proton at the chiral center (position 2, attached to the pyrazole ring) would likely appear as a multiplet. The remaining methylene (B1212753) protons at positions 3, 4, and 5 would also produce overlapping multiplets in the aliphatic region.

N-H Proton: The proton on the nitrogen of the pyrrolidine ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Expected ¹H NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole H-3, H-5 | 7.0 - 8.0 | s or d |

| N-CH₃ | 3.5 - 4.0 | s |

| Pyrrolidine H-2 | 3.0 - 4.0 | m |

| Pyrrolidine CH₂ | 1.5 - 2.5 | m |

| Pyrrolidine N-H | Variable | br s |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, eight distinct signals would be anticipated.

Pyrazole Ring Carbons: Three signals for the carbon atoms of the pyrazole ring would be present in the downfield region. The carbon attached to the pyrrolidine ring (C-4) and the other two ring carbons (C-3 and C-5) would have characteristic chemical shifts.

N-Methyl Carbon: A single peak in the upfield region would correspond to the methyl group carbon.

Pyrrolidine Ring Carbons: Four signals would be expected for the four carbon atoms of the pyrrolidine ring, appearing in the aliphatic region of the spectrum.

Expected ¹³C NMR Data (Hypothetical)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3, C-5, C-4 | 110 - 140 |

| N-CH₃ | 35 - 45 |

| Pyrrolidine C-2 | 50 - 65 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be vital for establishing the connection between the pyrazole and pyrrolidine rings, for instance, by showing a correlation between the pyrrolidine H-2 proton and the pyrazole C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For example, it could show spatial proximity between the N-methyl protons and the pyrazole ring protons.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

The IR spectrum of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching from the pyrazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pyrrolidine groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: Absorptions in the 1400-1650 cm⁻¹ region would be characteristic of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring.

C-N Stretches: Bands in the 1000-1350 cm⁻¹ region would correspond to the C-N single bonds in both the pyrazole and pyrrolidine rings.

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Expected Frequency (cm⁻¹) |

|---|---|

| N-H (amine) | 3300 - 3500 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=N, C=C (pyrazole) | 1400 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can offer clues about the structure through fragmentation patterns.

For 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole (C₈H₁₃N₃), the molecular weight is 151.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 151. The fragmentation pattern would likely involve characteristic losses from both the pyrazole and pyrrolidine rings. Common fragmentation pathways for pyrazoles can include the loss of HCN or N₂, while pyrrolidines often fragment via alpha-cleavage, losing substituents adjacent to the nitrogen atom. The base peak would correspond to the most stable fragment ion formed.

Electronic Absorption Spectroscopy (UV-Vis)

There is no specific UV-Vis absorption data available in the reviewed literature for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole. Therefore, no empirical data on its solid-state structure, such as unit cell dimensions, bond lengths, or bond angles, can be provided.

Biological Activities and Pharmacological Investigations of 1 Methyl 4 Pyrrolidin 2 Yl 1h Pyrazole

Broad Pharmacological Potential of Pyrazole-Pyrrolidine Hybrid Scaffolds

The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a vast range of therapeutic effects. mdpi.comnih.govbldpharm.com These include anti-inflammatory, analgesic, antimicrobial, antiviral, anticancer, and neuroprotective activities. mdpi.comnih.govbldpharm.com The versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing its biological properties. mdpi.com

Similarly, the pyrrolidine (B122466) ring is a core component of many natural products and synthetic drugs, contributing to a diverse range of biological activities. nih.gov The combination of these two heterocyclic systems into a pyrazole-pyrrolidine hybrid is a strategic approach in drug design, aiming to create novel molecules with enhanced or synergistic pharmacological effects. Research on such hybrids has revealed their potential across various therapeutic areas, underscoring the promise of this structural motif. nih.gov

Antimicrobial Activity Studies

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole-pyrrolidine hybrids have been investigated for their potential to address this critical need.

Pyrazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.gov The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For instance, certain pyrazole-thiazole hybrids have shown potent activity against resistant strains of E. coli with Minimum Inhibitory Concentration (MIC) values as low as 0.037 μg/mL. researchgate.net

While specific data for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is not available, the broader class of pyrazole-pyrrolidine hybrids has shown promising antibacterial potential. For example, a series of pyrazole derivatives were synthesized and showed excellent antibacterial activity against strains like S. aureus and E. coli. mdpi.com Another study reported on pyrazole derivatives with MIC values as low as 12.5 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-Thiazole Hybrid | E. coli (ΔTolC) | 0.037 | researchgate.net |

| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli 1924 | 1 | researchgate.net |

Fungal infections, particularly in immunocompromised individuals, represent a significant health challenge. Pyrazole-containing compounds have been a cornerstone in the development of antifungal agents. nih.govnih.gov The fungicidal activity of pyrazole derivatives is often attributed to the inhibition of key enzymes in fungal metabolic pathways. nih.gov

Several studies have highlighted the antifungal potential of pyrazole-pyrrolidine scaffolds. For instance, spirooxindole-pyrrolidine hybrids have demonstrated potent activity against pathogenic Candida species. nih.gov A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides also exhibited significant antifungal activity against a range of phytopathogenic fungi. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole and Pyrrolidine Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazole derivative 3b | Aspergillus niger | 500-1000 | nih.gov |

| Pyrazole derivative 2 | Aspergillus niger | 1 | nih.gov |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Various phytopathogenic fungi | - | nih.gov |

The antiviral potential of pyrazole derivatives has been explored against a variety of viruses. nih.govresearchgate.netnih.gov These compounds can interfere with different stages of the viral life cycle, including attachment, entry, replication, and release. researchgate.net While specific antiviral studies on 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole are lacking, research on related structures provides valuable insights. For example, pyrazole derivatives have been investigated for their activity against coronaviruses like SARS-CoV-2 and MERS-CoV, showing promise as potential antiviral agents. nih.gov Other studies have reported on pyrazole derivatives with activity against the Tobacco Mosaic Virus (TMV). nih.gov

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazole-containing compounds, most notably celecoxib, are well-known for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2). mdpi.comsciencescholar.us

The pyrazole-pyrrolidine scaffold holds promise for the development of new anti-inflammatory agents. For instance, a series of 3,5-diaryl pyrazole derivatives, including one with a 2-hydroxymethyl-1-methyl-pyrrolidin-3-yl substituent, demonstrated inhibitory activity against pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Other pyrazole derivatives have shown significant anti-inflammatory effects in various in vivo models. mdpi.com

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Name | Assay/Model | IC50/Inhibition | Reference |

|---|---|---|---|

| 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol | TNF-α and IL-6 inhibition | - | nih.gov |

| 1H-pyrazolyl derivative 295 | COX-2 inhibition | Good selective inhibitory activity | mdpi.com |

| Pyrazolyl benzenesulfonamide (B165840) derivative 296 | Anti-inflammatory activity | Higher than indomethacin | mdpi.com |

Anticancer and Cytotoxic Profile

The development of effective and selective anticancer agents is a major focus of medicinal chemistry. The pyrazole scaffold is a key structural motif in several approved anticancer drugs and numerous investigational agents. nih.govresearchgate.net Pyrazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis. researchgate.net

The hybridization of pyrazole and pyrrolidine moieties has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects in breast (MCF7) and colon (HT29) cancer cells. nih.gov Other studies on pyrrolidine derivatives have also reported potent antiproliferative activities against a range of cancer cell lines. nih.gov

Table 4: Anticancer and Cytotoxic Activity of Selected Pyrazole and Pyrrolidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazoline-substituted pyrrolidine-2,5-dione hybrid S2 | MCF7 (Breast Cancer) | 0.78 | nih.gov |

| Pyrazoline-substituted pyrrolidine-2,5-dione hybrid S2 | HT29 (Colon Cancer) | 0.92 | nih.gov |

| Pyrrolidine with CF3 substituent 35a/35b | 10 different cancer cell lines | 2.9 - 16 | nih.gov |

Central Nervous System (CNS) Activities

The potential impact of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole on the central nervous system has been an area of exploratory research, particularly concerning its antidepressant and anticonvulsant possibilities.

Antidepressant Potential

The pyrazole nucleus is a component of various compounds that have been investigated for antidepressant effects. nih.govmdpi.comnih.gov The mechanism of action for some pyrazoline derivatives is thought to involve the inhibition of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. mdpi.commdpi.com Research into a range of pyrazoline derivatives has demonstrated antidepressant-like activity in preclinical models, such as the tail suspension test and forced swimming test. mdpi.comacs.org While these findings highlight the potential of the broader pyrazole class, specific studies detailing the antidepressant activity of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole are not extensively available in the current literature.

Anticonvulsant Properties

Derivatives of pyrazole have also been a focus of research for anticonvulsant properties. nih.govnih.govmdpi.com Studies on various substituted pyrazoles have shown significant anticonvulsant activity in established preclinical models, including the maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.govresearchgate.net Furthermore, the pyrrolidine-2,5-dione ring, a related structure to the pyrrolidine moiety, is a known pharmacophore in anticonvulsant drugs. nih.gov Hybrid compounds containing a pyrrolidine-2,5-dione and a thiophene (B33073) ring have been synthesized and shown to possess anticonvulsant activity. nih.gov However, direct experimental evidence and detailed research findings on the anticonvulsant properties specifically for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole remain to be fully elucidated.

Other Significant Biological Activities

Beyond the central nervous system, the pharmacological profile of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole extends to other areas of biological interest, including antioxidant activity, enzyme inhibition, and receptor modulation.

Antioxidant Activity

The pyrazole scaffold is recognized for its contribution to the antioxidant properties of various compounds. mdpi.comacs.orgresearchgate.net Investigations into different pyrazole derivatives have demonstrated their capacity for radical scavenging, which is a key component of antioxidant activity. acs.org For instance, certain thienyl-pyrazoles have shown excellent scavenging activities against DPPH and hydroxyl radicals in vitro. While the general class of pyrazoles shows promise in this area, specific data quantifying the antioxidant activity of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is limited.

Enzyme Inhibition Profiles

The ability of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole and its structural analogs to inhibit specific enzymes is a critical aspect of its pharmacological investigation.

Succinate (B1194679) Dehydrogenase (SDH): Derivatives of pyrazole have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain. A number of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives have been synthesized and shown to have significant SDH inhibitory activity, leading to potent antifungal effects.

Table 1: Succinate Dehydrogenase (SDH) Inhibition by Pyrazole Derivatives

| Compound Class | Target Organism | IC50 Value | Reference |

| N'-phenyl-1H-pyrazole-4-sulfonohydrazides | Rhizoctonia solani | 0.28 µg/mL (for compound B6) |

Epidermal Growth Factor Receptor (EGFR): The pyrazole moiety is a key structural feature in a number of compounds designed as inhibitors of the epidermal growth factor receptor (EGFR), a significant target in cancer therapy. Various pyrimidine (B1678525) and pyrazole-based compounds have demonstrated potent inhibitory activity against both wild-type and mutated forms of EGFR.

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibition by Pyrazole Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

| Pyrimidine and Pyrazole Analogues | MCF-7 (breast cancer) | Potent cytotoxic agents | |

| Fused Pyrazole Derivatives | HEPG2 (liver cancer) | 0.06 µM (for compound 3) |

Checkpoint Kinase 1 (CHK1): The inhibition of Checkpoint Kinase 1 (CHK1), a crucial regulator of the cell cycle, is another area where pyrazole derivatives have shown potential. Novel pyrrole (B145914) derivatives incorporating a pyrazole moiety have been synthesized and found to be selective and potent inhibitors of CHK1, with IC50 values in the submicromolar range.

Table 3: Checkpoint Kinase 1 (CHK1) Inhibition by Pyrrole-Pyrazole Derivatives

| Compound Class | Potency | Selectivity | Reference |

| Novel Pyrrole Derivatives | Submicromolar IC50 values | Selective for CHK1 |

Receptor Modulation

Research on 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, detailed research findings on the biological activities and pharmacological investigations of the chemical compound 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole are not publicly available. As a result, an article focusing solely on its in vitro and in vivo evaluation, as per the specified detailed outline, cannot be generated at this time.

The inquiry sought to populate a structured article with specific data on the compound's biological evaluation methodologies. This included a section on In Vitro and In Vivo Methodologies for Biological Evaluation, which was to feature detailed research findings and data tables. However, no published studies presenting such specific data for "1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole" could be identified.

The absence of specific public domain data on the in vitro and in vivo testing of this compound means that the requested content, including data tables and detailed research findings, does not exist in the accessible scientific literature. Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible.

Structure Activity Relationships Sar and Ligand Design for 1 Methyl 4 Pyrrolidin 2 Yl 1h Pyrazole Analogues

Elucidation of Key Structural Features Contributing to Bioactivity

Structure-activity relationship (SAR) studies are fundamental to identifying the molecular components essential for biological activity. For the 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole scaffold, several key features have been identified as critical contributors to its bioactivity through the analysis of various pyrazole-based compounds. nih.govscispace.commdpi.com

The core structure consists of two key heterocyclic rings:

The 1-methyl-pyrazole ring: The pyrazole (B372694) moiety often serves as a central scaffold. nih.gov The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring can engage in π-stacking interactions with biological targets. The N-methylation at position 1 is a crucial modification that can influence the compound's metabolic stability, solubility, and orientation within a binding pocket. scispace.com

The pyrrolidine (B122466) ring: This saturated heterocycle, particularly the basic nitrogen atom, is often a key pharmacophoric element, capable of forming critical ionic or hydrogen bond interactions with target proteins, such as receptors or enzymes. nih.gov The stereochemistry at the C2 position of the pyrrolidine ring can be a significant determinant of activity and selectivity.

The linkage between these two rings at position 4 of the pyrazole is another critical determinant of bioactivity. This specific connectivity dictates the spatial relationship between the two key fragments, which must be optimal for fitting into the target's binding site. Modifications to any of these components can lead to significant changes in biological effect, as detailed in the table below.

Table 1: Key Structural Features and Their Contribution to Bioactivity

| Structural Feature | Potential Contribution to Bioactivity | Rationale / Example from Analogous Systems |

|---|---|---|

| Pyrazole Core | Serves as a rigid scaffold; participates in hydrogen bonding and π-stacking interactions. nih.govnih.gov | The pyrazole nucleus is a common feature in many FDA-approved drugs and is known to interact with a wide range of biological targets. nih.gov |

| N1-Methyl Group | Modulates lipophilicity, solubility, and metabolic stability; can fill a specific hydrophobic pocket. scispace.com | N-substitution on the pyrazole ring has been shown to be critical for activity in various inhibitor classes, preventing certain metabolic pathways. scispace.com |

| Pyrrolidine Ring | The basic nitrogen often forms key salt-bridge or hydrogen bond interactions; the ring itself can fit into hydrophobic subpockets. nih.gov | The pyrrolidine motif is present in inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), where the nitrogen is crucial for binding. scitechjournals.comjuniperpublishers.com |

| C4-Linkage | Determines the spatial orientation of the pyrrolidine ring relative to the pyrazole core, which is critical for proper alignment in the binding site. | SAR studies on pyrazole derivatives often show that the substitution pattern (e.g., C3, C4, or C5) dramatically impacts activity. nih.govmdpi.com |

| Pyrrolidine Stereochemistry | The (R) or (S) configuration at the point of attachment can be critical for selective binding to chiral biological targets. | In many classes of bioactive molecules, a single stereoisomer is responsible for the desired pharmacological effect. |

Rational Design and Targeted Synthesis of Analogues for SAR Elucidation

The rational design and synthesis of analogues are essential for systematically probing the SAR of the 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole scaffold. Synthetic strategies are often designed to allow for modular variation of each key structural component. nih.gov The synthesis of pyrazole derivatives is well-established and allows for straightforward exploration of SAR. nih.gov

Common synthetic approaches include:

Formation of the Pyrazole Core: A classical method involves the condensation of a hydrazine (B178648) derivative (e.g., methylhydrazine) with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

Introduction of the Pyrrolidine Moiety: This can be achieved through various coupling reactions, such as Suzuki or Stille cross-coupling, if a pre-functionalized pyrrolidine (e.g., a boronic ester) and a halogenated pyrazole are used. nih.gov Alternatively, nucleophilic substitution reactions can be employed.

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the pyrazole ring, which can then be further elaborated to connect the pyrrolidine ring. nih.gov

Targeted synthesis allows researchers to create a library of analogues to answer specific SAR questions.

Table 2: Strategies for Targeted Synthesis of Analogues

| Synthetic Goal | Strategy | Example Reaction Type |

|---|---|---|

| Vary N1-substituent | Use different substituted hydrazines in the initial pyrazole ring formation. | Cyclocondensation |

| Modify Pyrrolidine Ring | Synthesize or procure various substituted pyrrolidine building blocks for coupling. | Suzuki cross-coupling |

| Alter Pyrazole Substituents | Introduce different groups at positions 3 or 5 of the pyrazole ring. | Multi-component reactions mdpi.com or functional group interconversion. |

| Change Linker Length/Type | Synthesize analogues where the pyrrolidine is connected via a longer alkyl chain or a different functional group. | N-alkylation of the pyrazole with a functionalized chain. |

This systematic approach of designing, synthesizing, and testing analogues provides a clear picture of the molecular requirements for optimal bioactivity. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.orgfrontiersin.org For analogues of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, a QSAR model would aim to predict the bioactivity (e.g., inhibitory concentration, IC₅₀) based on calculated molecular descriptors. nih.gov

The process involves:

Data Set: A series of synthesized analogues with experimentally determined biological activities is required.

Descriptor Calculation: Various physicochemical, electronic, and topological descriptors are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

A successful QSAR model can guide the design of new, more potent compounds by predicting their activity before they are synthesized. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that helps visualize the relationship between the 3D properties of a molecule and its biological activity. nih.gov It is particularly useful for understanding the steric (shape) and electrostatic (charge) requirements of the target's binding site.

The CoMFA process for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole analogues would involve:

Molecular Alignment: All analogues in the dataset are superimposed based on a common substructure, such as the pyrazole core.

Field Calculation: The steric and electrostatic fields around each molecule are calculated on a 3D grid.

Statistical Analysis: PLS is used to correlate the variations in the field values with the variations in biological activity.

Contour Map Visualization: The results are displayed as 3D contour maps. These maps highlight regions where, for example, increased steric bulk or positive electrostatic potential would be favorable (or unfavorable) for activity. nih.govresearchgate.net

Table 3: Illustrative CoMFA Contour Map Interpretation

| Contour Map Feature | Color | Interpretation for Design |

|---|---|---|

| Steric Field | Green | Favorable: Adding bulky groups in this region is predicted to increase activity. |

| Steric Field | Yellow | Unfavorable: Adding bulky groups in this region is predicted to decrease activity (steric clash). |

| Electrostatic Field | Blue | Favorable for Positive Charge: Adding electropositive groups (e.g., -NH₃⁺) is predicted to increase activity. |

| Electrostatic Field | Red | Favorable for Negative Charge: Adding electronegative groups (e.g., -COO⁻) is predicted to increase activity. |

These models provide invaluable insights for optimizing lead compounds by indicating precise structural modifications that could enhance biological potency. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is a 3D arrangement of essential molecular features that are necessary for a molecule to be recognized by a specific biological target. nih.gov For the 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole scaffold, a pharmacophore model can be generated based on the key structural features identified in SAR studies.

Table 4: Potential Pharmacophoric Features of the Scaffold

| Feature Type | Corresponding Moiety |

|---|---|

| Hydrogen Bond Acceptor | Pyrazole nitrogen atoms |

| Positive Ionizable/Basic | Pyrrolidine nitrogen atom |

| Hydrophobic/Aromatic | Pyrazole ring |

| Hydrophobic | N-methyl group |

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening . nih.govresearchgate.net This computational technique involves searching large databases of chemical compounds (such as ZINC or ASINEX) to identify novel molecules that match the pharmacophore model. nih.govrsc.org Hits from the virtual screen can then be acquired or synthesized and tested experimentally, providing a rapid and cost-effective method for discovering new lead compounds with diverse chemical skeletons. yesilscience.com This approach accelerates the drug discovery process by prioritizing molecules that are most likely to be active. researchgate.net

Computational Studies and Molecular Modeling of 1 Methyl 4 Pyrrolidin 2 Yl 1h Pyrazole

Molecular Docking Studies for Ligand-Target Interaction Prediction

No published molecular docking studies were found for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole. This type of analysis is crucial for predicting the binding affinity and interaction patterns of a compound with specific biological targets, such as proteins or enzymes. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

There is no available research detailing DFT calculations for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole. DFT studies are used to determine a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for understanding its stability and reactivity. researchgate.netnih.govscispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Specific MD simulation studies for 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole are not available in the public domain. These simulations are vital for analyzing the conformational flexibility of a molecule and the stability of its binding to a target over time. nih.govresearchgate.net

In Silico Prediction of Biological Properties and Potential Interactions

No dedicated in silico prediction studies for the biological or pharmacokinetic properties (like absorption, distribution, metabolism, and excretion - ADMET) of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole have been reported. Such predictions are valuable for assessing the drug-likeness of a compound in the early stages of discovery. nih.govnih.govsemanticscholar.org

Future Perspectives and Therapeutic Development of 1 Methyl 4 Pyrrolidin 2 Yl 1h Pyrazole

Strategies for Potency and Selectivity Enhancement

To unlock the full therapeutic potential of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, structure-activity relationship (SAR) studies will be crucial. These investigations will systematically modify the core structure to enhance potency against specific biological targets while minimizing off-target effects.

Key synthetic strategies would likely involve:

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine moiety offers several avenues for modification. Introduction of substituents at the 3, 4, or 5-positions could significantly influence binding affinity and selectivity. For instance, hydroxylation of the pyrrolidine ring, creating analogs like 2-(2-(hydroxymethyl)-1-methyl-pyrrolidin-3-yl) substituted pyrazoles, has been shown to yield compounds with anti-inflammatory activity, specifically inhibiting IL-6 and TNF-α. nih.gov The stereochemistry of the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit distinct biological profiles. nih.gov

Substitution on the Pyrazole (B372694) Ring: While the 1-position is methylated, the remaining positions on the pyrazole ring are available for substitution. Halogenation, for example, has been demonstrated to increase the inhibitory activity of some pyrazole derivatives. nih.gov

N-Alkylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring could be further alkylated or functionalized to explore interactions with target proteins.

A hypothetical SAR study could explore the impact of these modifications on the inhibition of a specific enzyme, such as a kinase or a protease. The results of such a study could be tabulated to guide further optimization.

Table 1: Illustrative Structure-Activity Relationship Data for Analogs of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole

| Compound | Pyrrolidine Substitution | Pyrazole Substitution | Target Inhibition (IC50, nM) |

| 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole | None | None | >1000 |

| Analog A | 3-hydroxy | None | 520 |

| Analog B | (S)-3-hydroxy | None | 250 |

| Analog C | (R)-3-hydroxy | None | 800 |

| Analog D | None | 3-chloro | 750 |

| Analog E | (S)-3-hydroxy | 3-chloro | 150 |

Exploration of Novel Therapeutic Indications and Mechanistic Pathways

The hybrid nature of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole suggests a broad range of potential therapeutic applications. Based on the known activities of related pyrazole and pyrrolidine-containing compounds, several areas warrant investigation.

Anti-inflammatory and Analgesic Effects: Pyrazole derivatives are well-known for their anti-inflammatory properties. nih.gov The potential of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole and its analogs to modulate inflammatory pathways, such as those involving cytokines like IL-6 and TNF-α, should be explored. nih.gov

Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as anticancer agents. nih.gov The subject compound could be screened against a panel of cancer cell lines to identify potential anti-proliferative effects. Mechanistic studies could then elucidate whether it acts through established pathways for pyrazoles, such as the inhibition of kinases or other enzymes crucial for cancer cell survival.

Central Nervous System (CNS) Disorders: The incorporation of a pyrrolidine ring, a common feature in CNS-active compounds, suggests potential applications in neurology. Indeed, some pyrazole-pyrrolidone hybrids have demonstrated nootropic and anxiolytic activity. osi.lvnih.gov Therefore, evaluating 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole for its effects on neurological targets would be a promising avenue.

Development of Advanced Drug Delivery Systems and Formulation Considerations

The physicochemical properties of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole will dictate the most appropriate formulation and drug delivery strategies. Key parameters to consider include its solubility, permeability, and stability.

Solubility Enhancement: If the compound exhibits poor aqueous solubility, various formulation strategies could be employed. These include the use of co-solvents, surfactants, or complexation with cyclodextrins. For parenteral administration, lipid-based formulations such as nanoemulsions or liposomes could be developed.

Controlled Release Technologies: To improve the pharmacokinetic profile and patient compliance, controlled-release formulations could be designed. This might involve incorporating the drug into a biodegradable polymer matrix for sustained release over an extended period.

Targeted Drug Delivery: For applications such as cancer therapy, targeted drug delivery systems could be engineered to increase the concentration of the drug at the site of action while minimizing systemic exposure. This could involve conjugating the compound to a targeting ligand, such as an antibody or a peptide, that recognizes a specific receptor on cancer cells.

Table 2: Hypothetical Physicochemical Properties and Formulation Approaches

| Property | Value | Formulation Consideration |

| Molecular Weight | 165.23 g/mol | Good potential for oral bioavailability |

| LogP (predicted) | 0.8 | Moderate lipophilicity |

| Aqueous Solubility | Low | May require solubility enhancement techniques |

| pKa (predicted) | 9.5 (pyrrolidine N) | Potential for salt formation to improve solubility |

Challenges and Opportunities in Preclinical Development and Translation

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole, these will include a thorough evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile.

Challenges:

Metabolic Stability: The pyrazole and pyrrolidine rings can be susceptible to metabolic degradation. In vivo metabolic studies will be necessary to identify potential metabolic "hotspots" and to design analogs with improved stability. nih.gov

Toxicity: A comprehensive toxicological assessment will be required to ensure the safety of the compound. This will include in vitro cytotoxicity assays and in vivo studies to evaluate potential organ toxicity.

Scalable Synthesis: The development of a cost-effective and scalable synthetic route is essential for the commercial viability of any new drug candidate.

Opportunities:

Novel Mechanism of Action: If 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole is found to act through a novel mechanistic pathway, it could represent a first-in-class therapeutic with the potential to address unmet medical needs.

Favorable Preclinical Profile: A compound with a good balance of potency, selectivity, and favorable ADME/Tox properties would be a strong candidate for progression into clinical trials.

Biomarker Development: The identification of a responsive biomarker could facilitate clinical development by allowing for the early assessment of drug efficacy and patient stratification.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions and reagent selection. For example, the pyrrolidine moiety can be introduced via nucleophilic substitution or reductive amination, depending on the precursor’s reactivity. Evidence from analogous pyrazole-pyrrolidine hybrids suggests using hydrogen gas or sodium borohydride for nitro group reduction and maintaining a pH of 7–8 to minimize side reactions . Temperature control (e.g., reflux in xylene at 120–140°C) is critical to achieve regioselectivity, as seen in similar pyrazole syntheses . Post-reaction purification via recrystallization (methanol or ethanol) or column chromatography ensures >95% purity, as validated by HPLC and NMR .

Basic: What analytical methods are recommended for characterizing 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole and its intermediates?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches in pyrrolidine at ~3300 cm⁻¹, pyrazole ring vibrations at 1600–1500 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., pyrrolidine methylene protons at δ 2.5–3.0 ppm, pyrazole aromatic protons at δ 7.0–8.5 ppm) .

- HPLC-MS : Confirms molecular weight (C₉H₁₄N₄, MW 190.24) and monitors reaction progress .

- X-ray Crystallography : Resolves stereochemistry for chiral centers, as demonstrated in structurally related pyrazole-pyrrolidine hybrids .

Advanced: How can researchers address challenges in regioselective functionalization of the pyrazole ring in 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. For example, metalation-acylation strategies (e.g., using LDA or Grignard reagents) preferentially target the C5 position of the pyrazole ring due to its lower electron density . Evidence from pyrazole boronate esters shows that steric hindrance from the pyrrolidine group can direct electrophilic substitutions to the C3 or C5 positions . Controlled reaction conditions (e.g., anhydrous THF at −78°C) and protecting groups (e.g., Boc for pyrrolidine) enhance selectivity .

Advanced: What structure-activity relationship (SAR) insights exist for pyrazole-pyrrolidine hybrids, and how do they apply to this compound?

Methodological Answer:

SAR studies of analogous compounds reveal:

- Pyrrolidine Substitution : N-Methylation improves metabolic stability but reduces affinity for CNS targets due to increased hydrophobicity .

- Pyrazole Nitro/Amino Groups : The nitro group enhances electrophilic reactivity (e.g., in kinase inhibitors), while reduction to an amine improves solubility but may lower thermal stability .

- Comparative Data : The 1-methyl-4-(pyrrolidin-2-yl) substitution pattern shows higher binding affinity to CRF-1 receptors compared to morpholino or piperidine analogs, as seen in corticotropin-releasing factor antagonists .

Advanced: How does the stability of 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole vary under different storage or experimental conditions?

Methodological Answer:

Stability is pH- and temperature-dependent:

- Aqueous Solutions : Degrades rapidly at pH < 3 (hydrolysis of pyrrolidine) or pH > 10 (pyrazole ring opening). Use buffered solutions (pH 6–7) for in vitro assays .

- Solid-State : Stable at −20°C for >6 months but prone to oxidation at room temperature. Argon-atmosphere storage or inclusion of antioxidants (e.g., BHT) is recommended .

- Thermal Stability : Decomposes above 150°C, as shown by TGA-DSC data for related pyrazoles .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Data discrepancies often arise from:

- Impurity Profiles : Trace intermediates (e.g., unreacted nitro precursors) can skew bioassay results. Validate purity via LC-MS and compare against reference standards .

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer compositions (e.g., DMSO concentration) alter IC₅₀ values. Standardize protocols using controls like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .

- Structural Analogues : Differentiate activity between 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole and its isomers (e.g., 3-pyrrolidinyl derivatives) via crystallographic or docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.